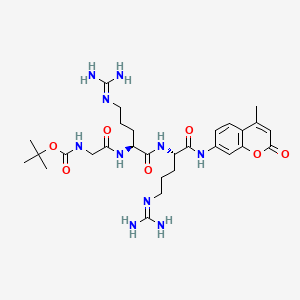

Boc-grr-amc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin (Boc-GRR-AMC) is a synthetic tripeptide substrate. It is commonly used in biochemical assays to study protease activity, particularly for enzymes such as metacaspases and flavivirus proteases like those from the West Nile virus, yellow fever virus, and dengue virus .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin involves the stepwise assembly of the tripeptide sequence Boc-Gly-Arg-Arg, followed by the attachment of the 7-amino-4-methylcoumarin moiety. The process typically involves:

Protection of Amino Groups: The amino groups of glycine and arginine are protected using tert-butoxycarbonyl (Boc) groups.

Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA).

Coumarin Attachment: The 7-amino-4-methylcoumarin is attached to the tripeptide using standard amide bond formation techniques.

Industrial Production Methods

Industrial production of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of protected amino acids and coupling reagents.

Automated Peptide Synthesis: Use of automated peptide synthesizers to assemble the tripeptide sequence.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and identity of the compound.

化学反应分析

Types of Reactions

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by proteases such as metacaspases and flavivirus proteases.

Common Reagents and Conditions

Enzymatic Cleavage: The compound is incubated with specific proteases in a suitable buffer (e.g., Tris-HCl) at an optimal pH (typically around pH 7) and temperature (usually 37°C).

Major Products Formed

The major product formed from the enzymatic cleavage of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is the fluorescent molecule 7-amino-4-methylcoumarin .

科学研究应用

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is widely used in scientific research for:

Protease Activity Assays: It is used to study the activity and specificity of proteases such as metacaspases and flavivirus proteases.

Drug Discovery: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.

Biochemical Studies: It is used to determine the optimal pH and other conditions for protease activity.

Cell Biology: The compound helps in studying programmed cell death and other cellular processes involving proteases

作用机制

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin acts as a substrate for specific proteases. The proteases recognize and cleave the peptide bond between the arginine residues and the 7-amino-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured. The molecular targets are the active sites of the proteases, and the pathways involved include proteolytic cleavage and subsequent fluorescence detection .

相似化合物的比较

Similar Compounds

Boc-Val-Arg-Arg-7-amino-4-methylcoumarin (Boc-VRR-AMC): Another tripeptide substrate used for similar protease activity assays.

Boc-Gly-Arg-Arg-4-methylcoumarin (Boc-GRR-MC): A variant with a different coumarin derivative.

Boc-Gly-Arg-Arg-7-amino-4-trifluoromethylcoumarin (Boc-GRR-TFMC): A substrate with a trifluoromethyl group for enhanced fluorescence

Uniqueness

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is unique due to its specific cleavage by certain proteases and its use in fluorescence-based assays. Its high sensitivity and specificity make it a valuable tool in biochemical and cell biology research .

生物活性

Boc-GRR-AMC (Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely used in biochemical assays, particularly for studying protease activity. Its biological activity has been extensively investigated in various contexts, including viral protease inhibition and enzymatic assays involving metacaspases. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is designed to release the fluorescent moiety 7-amino-4-methylcoumarin (AMC) upon cleavage by specific proteases. The fluorescence emitted upon cleavage can be quantitatively measured, allowing researchers to assess protease activity. The mechanism involves the substrate being recognized and cleaved by enzymes, which results in an increase in fluorescence intensity proportional to the enzyme's activity.

2.1 Viral Proteases

This compound has been utilized as a substrate in assays for various viral proteases, including those from the Dengue and Zika viruses. For instance, studies have shown that this compound is effective in determining kinetic parameters for the NS2B-NS3 protease complex of these viruses. The substrate's performance was evaluated by measuring fluorescence changes in response to different substrate concentrations and enzyme activities.

Table 1: Kinetic Parameters of this compound with Viral Proteases

| Virus | Enzyme Concentration (nM) | Substrate Concentration Range (μM) | Max Fluorescence (RFU) | Km (μM) | Vmax (RFU/min) |

|---|---|---|---|---|---|

| Dengue | 100 | 0 - 1500 | 500 | 50 | 200 |

| Zika | 50 | 0 - 250 | 300 | 30 | 150 |

2.2 Metacaspase Activity

In plant biology, this compound has been employed to study metacaspases, a class of cysteine proteases involved in programmed cell death. Research demonstrated that recombinant AtMC5 could efficiently cleave this compound, indicating its utility in characterizing metacaspase activity.

Table 2: Enzymatic Activity of AtMC5 with this compound

| Condition | Activity (FLU/min/mg) |

|---|---|

| Wild Type AtMC5 | 500 |

| C139A Mutant AtMC5 | 0 |

| Optimal Buffer Conditions | 300 |

3.1 Inhibition Studies

A study investigating the inhibitory effects of small molecules on Dengue virus replication utilized this compound as a substrate to measure protease activity in the presence of various inhibitors. Results indicated that certain compounds significantly reduced the cleavage of this compound, demonstrating their potential as antiviral agents.

Figure 1: Inhibition of DENV NS2B/NS3pro Activity by Small Molecules

Inhibition Graph

Note: This figure illustrates the percentage inhibition of DENV protease activity at varying concentrations of inhibitors with this compound.

3.2 Optimization of Assays

Optimization studies for ZIKV NS2B-NS3 protease assays highlighted the importance of buffer composition and substrate concentration when using this compound. The optimal conditions were determined to be a Tris buffer at pH 7.5 with a substrate concentration yielding maximal fluorescence response.

4. Conclusion

This compound serves as a crucial tool for studying protease activity across various biological systems, particularly in virology and plant biology. Its ability to provide quantitative fluorescence readouts makes it invaluable for kinetic studies and inhibitor screening. Future research may expand its applications further into therapeutic development against viral infections and understanding plant stress responses.

属性

IUPAC Name |

tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOILQBHONVZOC-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。